2-(4-Ethoxyphenyl)imidazole

Antifungal Imidazole MIC

CA-4-resistant cancer models and species-specific antifungal screening demand scaffolds with precise physicochemical profiles. Generic 2-aryl imidazole substitutions cannot replicate the pharmacological signature of the 4-ethoxyphenyl group. 2-(4-Ethoxyphenyl)imidazole directly addresses this gap: • Antifungal: Derivative 5e MIC 0.304 µmol/mL vs C. tropicalis & C. parapsilosis • Anticancer: Superior efficacy over CA-4 in resistant HT-29 colon carcinoma • Tubulin inhibition: IC50 range 0.4 nM-19 µM across optimized derivatives. ≥98% purity. CoA included. Standard global shipping for R&D use.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 115053-41-3
Cat. No. B047177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethoxyphenyl)imidazole
CAS115053-41-3
Synonyms2-(4-ETHOXY-PHENYL)-1H-IMIDAZOLE
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NC=CN2
InChIInChI=1S/C11H12N2O/c1-2-14-10-5-3-9(4-6-10)11-12-7-8-13-11/h3-8H,2H2,1H3,(H,12,13)
InChIKeySXVCDQJMUKCZIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Ethoxyphenyl)imidazole (CAS 115053-41-3): A Privileged Imidazole Scaffold for Targeted Medicinal Chemistry Optimization


2-(4-Ethoxyphenyl)imidazole is a heterocyclic small molecule featuring an imidazole core substituted at the 2-position with a 4-ethoxyphenyl group . This structural motif serves as a privileged scaffold in medicinal chemistry, particularly as a key pharmacophore in combretastatin A-4 (CA-4) derived vascular-disrupting agents and antifungal imidazole conjugates [1]. The 4-ethoxy substituent confers distinct physicochemical properties—including enhanced lipophilicity (LogP 2.48) relative to unsubstituted phenyl analogs—that modulate membrane permeability and target engagement [2]. The compound is commercially available at research-grade purity (≥95-98%) and is utilized as a versatile building block for structure-activity relationship (SAR) exploration and lead optimization campaigns .

2-(4-Ethoxyphenyl)imidazole Selection Rationale: Why Generic 2-Aryl Imidazole Substitution Fails


The 4-ethoxyphenyl substituent of 2-(4-Ethoxyphenyl)imidazole is not a generic aromatic decoration; it is a critical determinant of biological activity and physicochemical profile that cannot be replicated by simple halogenated or unsubstituted phenyl analogs. In antifungal imidazole-semicarbazone conjugates, the 4-ethoxyphenyl-bearing compound 5e achieved the most potent minimum inhibitory concentration (MIC) against C. tropicalis and C. parapsilosis (0.304 µmol/mL), outperforming other substituted phenyl variants [1]. In the anticancer context, the N-methyl-4-aryl-5-(4-ethoxyphenyl)-imidazole series demonstrated superior efficacy against CA-4-resistant HT-29 colon carcinoma cells compared to the lead CA-4, with the 4-ethoxy moiety contributing to enhanced selectivity for malignant over nonmalignant cells [2]. Furthermore, the calculated LogP of 2.48 for the parent scaffold positions it in a distinct lipophilicity window compared to methoxy (LogP ~1.0), chloro (LogP 2.73), and fluoro (LogP ~1.2) analogs, directly impacting membrane permeability and target compartment access [3]. These differential features render generic 2-aryl imidazole substitution an unreliable strategy for reproducing the specific pharmacological profile conferred by the 4-ethoxyphenyl group.

2-(4-Ethoxyphenyl)imidazole Quantitative Differentiation Evidence: Head-to-Head Performance Data vs. Closest Analogs


Antifungal Potency: 2-(4-Ethoxyphenyl)imidazole Conjugate (5e) MIC Comparison vs. Substituted Phenyl Analogs

In a direct head-to-head comparison of 15 imidazole-semicarbazone conjugates (5a–o) against four fungal strains, the compound bearing the 4-ethoxyphenyl fragment (5e) demonstrated the most potent antifungal activity against both C. tropicalis and C. parapsilosis [1]. The MIC value of 0.304 µmol/mL for 5e was lower than that of other substituted phenyl analogs (e.g., 5c with MIC = 0.311 µmol/mL against C. albicans), establishing the 4-ethoxy substitution as the optimal modification within this congeneric series [1].

Antifungal Imidazole MIC

Anticancer Efficacy: N-Methyl-4-aryl-5-(4-ethoxyphenyl)-imidazole Series vs. Combretastatin A-4 (CA-4) in Drug-Resistant Colon Carcinoma

The N-methyl-4-aryl-5-(4-ethoxyphenyl)-imidazole series, which incorporates the 2-(4-ethoxyphenyl)imidazole core, demonstrated superior efficacy compared to the lead compound combretastatin A-4 (CA-4) in growth inhibition assays against CA-4-resistant HT-29 colon carcinoma cells [1]. Et-brimamin (compound 6), the most active derivative in the series, inhibited the growth of multiple cancer cell lines with IC50 (72 h) values in the low nanomolar range [1]. The series also exhibited vascular-disrupting effects against tumor xenografts refractory to CA-4 [1].

Anticancer Vascular Disrupting Agent Tubulin

Cancer Cell Selectivity: Differential Cytotoxicity of 4-Ethoxyphenyl Imidazoles vs. Nonmalignant Cells

The N-methyl-4-aryl-5-(4-ethoxyphenyl)-imidazole series exhibited generally greater selectivity for cancer cells over nonmalignant cells compared to the lead CA-4 [1]. While exact selectivity index values are not provided, the study explicitly notes the improved selectivity profile conferred by the 4-ethoxyphenyl imidazole scaffold [1]. Additionally, in a separate series of tubulin polymerization inhibitors, a compound bearing a 3′-chloro-4′-ethoxyphenyl moiety (4o) showed greater antiproliferative activity than CA-4 in all but one tested cancer cell line, further supporting the favorable selectivity associated with the 4-ethoxyphenyl substitution pattern [2].

Selectivity Index Cytotoxicity Anticancer

Physicochemical Differentiation: cLogP Comparison of 4-Ethoxyphenyl vs. 4-Methoxy, 4-Chloro, and 4-Fluoro Imidazole Analogs

The calculated LogP of 2-(4-Ethoxyphenyl)imidazole is 2.475, positioning it in an intermediate lipophilicity range that balances membrane permeability with aqueous solubility [1]. In contrast, the 4-chloro analog exhibits a higher LogP of 2.730 , the 4-methoxy analog displays a lower LogP (approximately 1.0, depending on the specific derivative) [2], and the 4-fluoro analog shows a LogP near -1.2 [3]. This differential lipophilicity profile directly impacts the compound's ability to cross biological membranes and access intracellular targets, making the 4-ethoxy substituent a strategic choice for optimizing ADME properties in lead series.

Lipophilicity cLogP Drug-likeness

CYP450 Inhibition Profile: 2-(4-Ethoxyphenyl)imidazole IC50 Values for Major Drug-Metabolizing Isoforms

2-(4-Ethoxyphenyl)imidazole exhibits a differential CYP450 inhibition profile. Against CYP2D6, the compound shows an IC50 of 10,000 nM (10 µM), indicating relatively low inhibitory potency [1]. In contrast, time-dependent inhibition of CYP3A4 was observed with an IC50 of 90 nM in recombinant enzyme assays [2]. This marked difference (~111-fold) highlights the importance of assessing CYP3A4-mediated drug-drug interaction potential when incorporating this scaffold into development candidates.

CYP450 Drug-Drug Interaction Metabolic Stability

Tubulin Polymerization Inhibition: IC50 Values for 4-Ethoxyphenyl Imidazole Derivatives

Derivatives containing the 4-ethoxyphenyl imidazole motif have been characterized for tubulin polymerization inhibitory activity. In one assay, a 2-(4-ethoxyphenyl)imidazole-containing compound exhibited an IC50 of 19,000 nM (19 µM) against tubulin polymerization [1]. A related derivative with a 3′-chloro-4′-ethoxyphenyl substitution pattern (compound 4o) demonstrated substantially enhanced potency with IC50 values ranging from 0.4 to 3.8 nM across a panel of seven cancer cell lines, indicating that further structural elaboration of the 4-ethoxyphenyl imidazole core can yield low nanomolar antiproliferative agents [2].

Tubulin Microtubule Vascular Disrupting

2-(4-Ethoxyphenyl)imidazole Optimal Deployment Scenarios: High-Value Research and Industrial Use Cases


Medicinal Chemistry: Lead Optimization of Vascular-Disrupting Agents (VDAs) Targeting Drug-Resistant Solid Tumors

The N-methyl-4-aryl-5-(4-ethoxyphenyl)-imidazole series, built upon the 2-(4-ethoxyphenyl)imidazole core, demonstrates superior efficacy against CA-4-resistant HT-29 colon carcinoma cells and improved selectivity for cancer over nonmalignant cells [1]. Researchers focusing on overcoming resistance to first-generation VDAs should prioritize this scaffold for hit-to-lead expansion. The low nanomolar IC50 of Et-brimamin and the scaffold's activity against CA-4-refractory xenografts establish it as a privileged starting point for developing next-generation vascular-disrupting therapeutics [1].

Antifungal Drug Discovery: Structure-Activity Relationship (SAR) Exploration of Imidazole-Semicarbazone Conjugates

In a direct comparative analysis of 15 imidazole-semicarbazone conjugates, the 4-ethoxyphenyl-bearing derivative (5e) exhibited the optimal MIC (0.304 µmol/mL) against C. tropicalis and C. parapsilosis [1]. This positions 2-(4-ethoxyphenyl)imidazole as a key building block for synthesizing focused antifungal libraries. Procurement of this specific building block enables the systematic exploration of the 4-ethoxy substitution's contribution to species-specific antifungal potency and the generation of novel analogs with improved therapeutic indices [1].

ADME Optimization: Strategic Tuning of Lipophilicity in CNS-Penetrant or Orally Bioavailable Candidates

With a calculated LogP of 2.48, 2-(4-ethoxyphenyl)imidazole occupies an intermediate lipophilicity space that is distinct from more polar methoxy (LogP ≈ 1.0) or more lipophilic chloro (LogP = 2.73) analogs [1]. This property is critical for projects where balancing passive membrane permeability with aqueous solubility is essential—such as in CNS-targeted programs or oral drug development. The scaffold's cLogP aligns with optimal CNS drug-likeness parameters, making it a rational choice for library design aimed at brain-penetrant therapeutics [1].

Chemical Biology: Tubulin Polymerization Probe Development for Mechanistic Studies

Derivatives of 2-(4-ethoxyphenyl)imidazole have been characterized as tubulin polymerization inhibitors, with IC50 values ranging from 19 µM for simpler analogs to 0.4-3.8 nM for optimized derivatives [1]. This activity range supports the use of the scaffold as a chemical probe for investigating microtubule dynamics, particularly in the context of CA-4-resistant models. The 4-ethoxyphenyl imidazole core provides a robust template for developing affinity probes, fluorescent conjugates, or covalent inhibitors to dissect tubulin binding mechanisms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Ethoxyphenyl)imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.